molecular formula C6H8IN3O B573080 2-(4-iodo-1H-pyrazol-1-yl)propanamide CAS No. 1215295-81-0

2-(4-iodo-1H-pyrazol-1-yl)propanamide

Cat. No.: B573080
CAS No.: 1215295-81-0
M. Wt: 265.054
InChI Key: PRVSVEZBFGSWGL-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a propanamide group at the 1-position. Its molecular formula is C₆H₉IN₃O, with a molecular weight of 278.07 g/mol (CAS 1215295-81-0) . The compound is commercially available at 95% purity and is utilized in pharmaceutical and agrochemical research, particularly as a building block for lead optimization due to its structural versatility .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVSVEZBFGSWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673668
Record name 2-(4-Iodo-1H-pyrazol-1-yl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-81-0
Record name 4-Iodo-α-methyl-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • Pyrazole core with a 4-iodo substituent.

  • Propanamide backbone for linkage.

  • Functional group compatibility to ensure stability during iodination and amidation.

Key Synthetic Pathways

Two primary routes dominate the literature:

  • Route A : Sequential construction of the pyrazole ring followed by iodination and amide coupling.

  • Route B : Pre-functionalized pyrazole intermediates coupled to propanamide precursors.

Stepwise Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 4-iodo-substituted variants, direct iodination post-cyclization proves more efficient than pre-functionalized starting materials.

Representative Protocol :

  • React acetylacetone (2.5 eq) with hydrazine hydrate (1.0 eq) in ethanol at reflux for 6 hours.

  • Isolate 1H-pyrazole-4-carbonyl intermediate via vacuum filtration (Yield: 78–82%).

Iodination of the Pyrazole Ring

4-Position iodination employs electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Copper(I) iodide (CuI) catalyzes regioselective iodination under mild conditions.

Optimized Conditions :

ParameterValue
Iodinating agentNIS (1.2 eq)
CatalystCuI (10 mol%)
SolventDMF
Temperature80°C
Time6–8 hours
Yield60–70%

Mechanistic Insight :
CuI facilitates oxidative addition of NIS, generating an iodonium intermediate that undergoes electrophilic attack at the pyrazole 4-position.

Propanamide Linkage

Coupling the iodinated pyrazole to propanamide utilizes carbodiimide-mediated amidation . Ethyl 3-aminopropanoate serves as the amine source, with subsequent hydrolysis to the amide.

Stepwise Procedure :

  • React 4-iodo-1H-pyrazole (1.0 eq) with ethyl 3-bromopropanoate (1.1 eq) in DMF using K2CO3 (2.0 eq) at 60°C for 12 hours.

  • Hydrolyze the ester with 6M HCl at reflux for 4 hours.

  • Neutralize with NH4OH and recrystallize from ethanol/water (Yield: 75–85%).

Reaction Optimization and Scalability

Solvent Effects on Iodination

Polar aprotic solvents (DMF, DMSO) enhance iodination yields by stabilizing transition states. Comparative data:

SolventYield (%)Reaction Time (h)
DMF686
DMSO725.5
THF458
Toluene3210

Catalyst Loading in Amidation

Varying EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) concentrations significantly impact coupling efficiency:

EDCI (eq)HOBt (eq)Yield (%)
1.01.065
1.21.278
1.51.582

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.98 (s, 1H, pyrazole-H), 3.45 (q, 2H, CH2), 2.12 (s, 3H, CH3).

  • LC-MS : m/z 265.054 [M+H]+ (calc. 265.05).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN) shows >98% purity when using recrystallization from ethyl acetate/hexane (3:1).

Challenges and Mitigation Strategies

Iodine Sublimation

High-temperature steps risk iodine loss. Solutions:

  • Use sealed reaction vessels under inert atmosphere.

  • Employ NIS instead of ICl for better stability.

Amide Hydrolysis

Over-hydrolysis during propanamide formation generates carboxylic acid byproducts. Mitigation:

  • Strict pH control (pH 6–7) during hydrolysis.

  • Short reaction times (≤4 hours).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce iodination times by 40% compared to batch processes.

Green Chemistry Approaches

Recent advances replace DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (70–75%) with lower toxicity .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazole derivatives .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Functional Group Variations

The propanamide moiety distinguishes 2-(4-iodo-1H-pyrazol-1-yl)propanamide from ester and carboxylic acid derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Feature
This compound C₆H₉IN₃O 278.07 95% 1215295-81-0 Amide functional group
3-(4-Iodo-1H-pyrazol-1-yl)propanamide C₆H₉IN₃O 278.07 95% 1217862-88-8 Amide at 3-position
2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid C₆H₇IN₂O₂ 266.04 95% 1217862-25-3 Carboxylic acid group
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid C₆H₇IN₂O₂ 266.04 98% 6715-91-9 Carboxylic acid at 3-position
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate C₇H₉IN₂O₂ 296.07 97% 1175275-82-7 Methyl ester group

Key Observations :

  • Amide vs.
  • Positional Isomerism: Shifting the substituent from the 2- to 3-position (e.g., propanamide vs. propanoic acid derivatives) alters steric and electronic profiles, impacting molecular geometry and reactivity .
  • Iodine Substitution: The 4-iodo group on the pyrazole ring increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 1005582-20-6) .

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring and an amide functional group, which contribute to its potential as a therapeutic agent. The iodine atom in its structure enhances its reactivity and binding properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and the pyrazole ring are crucial for binding affinity and specificity. This compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial and Antifungal Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties, making it a candidate for infection treatments.
  • Selective Androgen Receptor Modulation : It has been identified as a selective androgen receptor modulator (SARM), showing significant antagonistic activity against androgen receptors, which is particularly relevant in the treatment of prostate cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The introduction of various substituents on the pyrazole ring can significantly alter its potency and selectivity. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity to androgen receptors .

Table 1: SAR Insights for Pyrazolamides

CompoundStructural FeaturesBiological Activity
This compoundIodine on pyrazoleAR antagonist
3-(4-Bromo-1H-pyrazol-1-yl)propanamideBromine instead of iodineReduced activity
3-(4-Chloro-1H-pyrazol-1-yl)propanamideChlorine instead of iodineLower lipophilicity
3-(4-Fluoro-1H-pyrazol-1-yl)propanamideFluorine instead of iodineEnhanced metabolic stability

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Prostate Cancer Models : In vitro studies demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines by degrading androgen receptors, showcasing its potential as a therapeutic agent in hormone-dependent cancers .
  • Antimicrobial Studies : Investigations into its antimicrobial properties revealed significant activity against several bacterial strains, suggesting its utility in developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-iodo-1H-pyrazol-1-yl)propanamide, and how can regioselectivity challenges be addressed?

  • The compound can be synthesized via Michael addition of acrylamide to pyrazole precursors. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-propanamide was synthesized using acrylamide and pyrazole intermediates under mild conditions . To introduce the 4-iodo substituent, electrophilic iodination (e.g., using I₂/KI in acidic media) may be applied to pre-formed pyrazole rings. Regioselectivity in pyrazole functionalization depends on directing groups and reaction conditions (e.g., temperature, catalyst). Optimization via NMR monitoring and computational modeling (e.g., DFT) is recommended to minimize side products.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy can confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹) and hydrogen bonding patterns .
  • X-ray Crystallography : Single-crystal X-ray analysis provides precise bond lengths and angles. Software like SHELXL refines structural models against diffraction data, resolving ambiguities in iodine positioning or amide conformation.
  • NMR : ¹H/¹³C NMR identifies pyrazole proton environments (e.g., deshielded H at C4 due to iodine’s electron-withdrawing effect) and confirms stereochemistry.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Antiproliferative activity can be assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For antiviral screening, HIV-1/2 inhibition assays (e.g., p24 antigen ELISA) are common, as demonstrated for structurally related pyrazole-propanamide derivatives . Dose-response curves and IC₅₀ calculations should be normalized to controls (e.g., AZT for anti-HIV studies).

Advanced Research Questions

Q. How do structural modifications (e.g., iodine substitution, amide chain length) influence the compound’s bioactivity and binding affinity?

  • Iodine Effects : The 4-iodo group enhances steric bulk and may participate in halogen bonding with target proteins (e.g., kinase ATP pockets). Compare activity with non-iodinated analogs to isolate its contribution .
  • Amide Chain Flexibility : Shorter chains (e.g., acetamide vs. propanamide) reduce conformational entropy, potentially improving target selectivity. Molecular docking (AutoDock Vina) and MD simulations can predict binding modes .

Q. What analytical techniques resolve contradictions between computational predictions and experimental data (e.g., unexpected tautomerism)?

  • Contradiction Example : Discrepancies between DFT-optimized structures (planar amide) and X-ray data (twisted conformation) may arise from crystal packing forces. Hybrid approaches combining solid-state NMR, variable-temperature IR, and Hirshfeld surface analysis clarify such issues .
  • Tautomerism : Pyrazole NH tautomers can be distinguished via ¹⁵N NMR or Raman spectroscopy.

Q. How can high-throughput crystallography pipelines improve structural characterization of derivatives?

  • Automated platforms (e.g., SHELXC/D/E ) enable rapid phase determination for derivatives. Co-crystallization with target proteins (e.g., kinases) using robotic liquid handlers accelerates SAR studies. Pair with synchrotron radiation for high-resolution data collection.

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing iodo-pyrazole derivatives, and how can they be mitigated?

  • Iodination Side Reactions : Over-iodination or ring oxidation may occur. Use controlled stoichiometry (1.1 eq I₂) and inert atmospheres. Purify via flash chromatography (silica gel, hexane/EtOAc) .
  • Amide Hydrolysis : Prolonged reaction times in acidic/basic conditions degrade the amide. Monitor pH and use buffered conditions during workup.

Q. Which computational tools are optimal for modeling the electronic effects of the 4-iodo substituent?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts charge distribution and frontier molecular orbitals.
  • Docking Software : Glide (Schrödinger Suite) incorporates halogen bonding parameters for accurate protein-ligand interaction forecasts .

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